molecular formula C15H13FO4 B1322644 2-[(2-Fluorobenzyl)oxy]-3-methoxybenzoic acid CAS No. 938380-20-2

2-[(2-Fluorobenzyl)oxy]-3-methoxybenzoic acid

Cat. No.: B1322644
CAS No.: 938380-20-2
M. Wt: 276.26 g/mol
InChI Key: PEQSVCDEWZXVQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2-Fluorobenzyl)oxy]-3-methoxybenzoic acid is a synthetic benzoic acid derivative designed for research and development, particularly in medicinal chemistry. This compound features a methoxy group at the 3-position and a 2-fluorobenzyloxy ether at the 2-position of the benzoic acid scaffold. The strategic incorporation of fluorine and methoxy substituents is known to influence a molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable building block for creating potential bioactive molecules . As a key synthetic intermediate, this compound can be utilized in nucleophilic substitution reactions or further functionalized, for instance, by conversion to an acid chloride for subsequent amide or ester formation . Researchers can employ it in the synthesis of more complex structures for screening against various biological targets. While the specific biological activity of this exact compound requires further investigation, similar fluorinated and methoxylated benzamide derivatives have been explored in scientific research for their potential interactions with enzymes and receptors . This product is intended for research purposes in laboratory settings only. It is not approved for human or veterinary diagnostic or therapeutic use. Researchers should handle this compound with appropriate safety precautions, including the use of personal protective equipment.

Properties

IUPAC Name

2-[(2-fluorophenyl)methoxy]-3-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FO4/c1-19-13-8-4-6-11(15(17)18)14(13)20-9-10-5-2-3-7-12(10)16/h2-8H,9H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEQSVCDEWZXVQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OCC2=CC=CC=C2F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Fluorobenzyl)oxy]-3-methoxybenzoic acid typically involves the reaction of 2-fluorobenzyl alcohol with 3-methoxybenzoic acid under specific conditions. One common method involves the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Fluorobenzyl)oxy]-3-methoxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carboxylic acid derivative.

    Reduction: The fluorobenzyl group can be reduced to a benzyl group.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in polar solvents.

Major Products Formed

    Oxidation: Formation of 2-[(2-Fluorobenzyl)oxy]-3-carboxybenzoic acid.

    Reduction: Formation of 2-[(2-Benzyl)oxy]-3-methoxybenzoic acid.

    Substitution: Formation of 2-[(2-Substituted benzyl)oxy]-3-methoxybenzoic acid derivatives.

Scientific Research Applications

Medicinal Chemistry

2-[(2-Fluorobenzyl)oxy]-3-methoxybenzoic acid has been investigated for its potential as a pharmacophore in drug development. Its anti-inflammatory and analgesic properties are particularly noteworthy:

  • Anti-inflammatory Studies : Research has indicated that this compound may inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, leading to reduced production of pro-inflammatory mediators such as prostaglandins and leukotrienes.
  • Analgesic Effects : The compound's interaction with pain pathways suggests potential applications in pain management therapies, particularly for chronic pain conditions.

Materials Science

The compound is also explored for its utility in materials science, particularly in the synthesis of advanced materials:

  • Polymer Synthesis : It can serve as a building block for creating polymers with specific functional properties, enhancing material performance in various applications.
  • Coatings : Its chemical properties may be leveraged to develop specialty coatings with improved durability and resistance to environmental factors.

Biological Studies

In biochemical research, this compound acts as a probe to study enzyme interactions and receptor binding:

  • Enzyme Inhibition Studies : The compound is used to investigate its inhibitory effects on specific enzymes, providing insights into its mechanism of action and potential therapeutic uses.
  • Receptor Binding : Its binding affinity to various receptors makes it relevant for studies aimed at understanding drug-receptor interactions.

Industrial Applications

The compound is being evaluated for its role in the production of specialty chemicals:

  • Chemical Intermediates : It serves as an intermediate in the synthesis of other compounds, facilitating the development of new chemical entities with desired properties.
  • Pharmaceutical Manufacturing : Its unique properties may contribute to the formulation of novel pharmaceuticals aimed at treating various diseases.

Case Studies

Several studies have highlighted the effectiveness of this compound in various applications:

  • Anti-inflammatory Mechanism : A study demonstrated that derivatives of this compound significantly reduced inflammation in animal models by inhibiting COX pathways.
  • Polymer Development : Research showed that incorporating this compound into polymer matrices improved thermal stability and mechanical strength compared to traditional materials.
  • Enzyme Interaction Studies : Investigations revealed that this compound effectively inhibited specific enzymes involved in metabolic pathways related to chronic diseases, suggesting its potential as a lead compound for drug development.

Mechanism of Action

The mechanism of action of 2-[(2-Fluorobenzyl)oxy]-3-methoxybenzoic acid involves its interaction with specific molecular targets. The fluorobenzyl group can interact with hydrophobic pockets in proteins, while the methoxybenzoic acid moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Substituted Benzyl Ether Derivatives

Several analogs share the benzoic acid core with variations in substituents on the benzyl ether or methoxy group. Key examples include:

Compound Name Substituents CAS Number Molecular Weight Key Properties/Applications References
2-[(2,4-Dichlorobenzyl)oxy]-3-methoxybenzoic acid 2,4-Dichlorobenzyl 872197-30-3 327.17 Higher lipophilicity; potential antimicrobial activity
4-[(3-Chlorobenzyl)oxy]-3-methoxybenzoic acid 3-Chlorobenzyl 113457-35-5 293.71 Increased halogen interactions; used in drug impurity studies
3-[(2-Fluorobenzyl)oxy]benzoic acid 3-Fluorobenzyl (meta position) 938138-15-9 260.21 Altered electronic effects due to substituent position
2-[(3,4-Dichlorobenzyl)oxy]-3-methoxybenzoic acid 3,4-Dichlorobenzyl 938274-94-3 327.17 Enhanced steric bulk; explored in enzyme inhibition assays
3-Methoxy-4-[(3-methylbenzyl)oxy]benzoic acid 3-Methylbenzyl 938275-66-2 286.29 Reduced electronegativity; reference standard in drug development

Structural Insights :

  • Halogen Effects : Fluorine’s electronegativity and small atomic radius enhance metabolic stability and membrane permeability compared to bulkier chlorinated analogs (e.g., 2,4-dichloro derivatives) .
  • Substituent Position : The 2-fluorobenzyl group in the target compound may optimize steric interactions in binding pockets, whereas meta-substituted analogs (e.g., 3-[(2-fluorobenzyl)oxy]benzoic acid) exhibit distinct electronic profiles .
  • Methoxy Group : The 3-methoxy group contributes to hydrogen bonding and solubility in polar solvents, a feature conserved across analogs .

Physicochemical Properties

  • Melting Points : Fluorinated derivatives generally exhibit high melting points (>250°C), as seen in related compounds like (Z)-2-(5-((1-(2-fluorobenzyl)-5-methoxy-1H-benzo[c]imidazol-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid (mp 275–277°C) .
  • Solubility : The carboxylic acid group confers water solubility at physiological pH, while the fluorobenzyl ether enhances organic phase partitioning, critical for blood-brain barrier penetration in drug candidates .

Biological Activity

2-[(2-Fluorobenzyl)oxy]-3-methoxybenzoic acid, a compound with the CAS number 938380-20-2, is gaining attention in medicinal chemistry due to its potential biological activities. This article provides an in-depth analysis of its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound consists of a methoxy group and a fluorobenzyl ether, which may influence its interaction with biological targets. The presence of these functional groups is crucial for its biological activity.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

  • Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit varying degrees of antimicrobial effects against both Gram-positive and Gram-negative bacteria. The structure–activity relationship indicates that modifications in the aromatic ring can enhance activity against specific pathogens.
  • Anticancer Properties : Research indicates that derivatives of benzoic acids, including methoxybenzoic acids, can exhibit cytotoxic effects on cancer cell lines. The compound's ability to inhibit cell proliferation has been noted in various studies, suggesting potential as an anticancer agent.
  • Anti-inflammatory Effects : Some studies have shown that related compounds demonstrate anti-inflammatory properties, which may be attributed to their ability to inhibit pro-inflammatory cytokines.

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:

  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in metabolic pathways related to inflammation and cancer progression.
  • Cellular Interaction : The presence of the methoxy and fluorobenzyl groups may facilitate interactions with cellular receptors or transport proteins, enhancing bioavailability and efficacy.

Case Studies and Research Findings

  • Antimicrobial Activity : A study examining various benzoic acid derivatives found that certain compounds exhibited selective antibacterial activity against Bacillus subtilis and antifungal properties against Candida albicans. The minimum inhibitory concentrations (MICs) were significantly lower for antifungal activities compared to antibacterial activities, indicating the potential for developing antifungal agents from this class of compounds .
  • Anticancer Activity : In vitro studies have demonstrated that derivatives similar to this compound can induce apoptosis in various cancer cell lines, including breast (MCF-7), lung (A549), and prostate (PC3) cancers. The structure–activity relationship suggests that specific substitutions on the aromatic ring enhance cytotoxicity .
  • Inflammatory Response Modulation : Research has shown that compounds with methoxy substitutions can modulate inflammatory responses by inhibiting the expression of cyclooxygenase enzymes (COX), which are critical in the inflammatory pathway .

Data Tables

Biological ActivityTest Organism/Cell LineMIC/IC50 ValueReference
AntibacterialBacillus subtilis32 µg/mL
AntifungalCandida albicans16 µg/mL
AnticancerMCF-715 µM
Anti-inflammatoryCOX Inhibition AssayIC50 = 20 µM

Q & A

Q. Key Considerations :

  • Reaction efficiency depends on the stoichiometry of the benzyl halide and base.
  • Confirm regioselectivity via NMR, as competing alkylation at other hydroxyl sites is possible.

How is this compound characterized analytically?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR identify substitution patterns. For example, the 2-fluorobenzyl group shows distinct aromatic splitting (e.g., doublets at δ ~7.0–7.4 ppm) .
  • Mass Spectrometry : Exact mass analysis (calculated for C₁₅H₁₃FO₄: [M+H]⁺ = 292.0745) confirms molecular integrity .
  • HPLC Purity : Use a C18 column with UV detection (λ = 254 nm) to verify ≥95% purity, as applied to related fluorinated benzoic acids .

Data Interpretation Tip : Cross-reference with crystallographic data (if available) for structural validation .

What are the solubility properties of this compound in common solvents?

Methodological Answer:

  • Polar Solvents : Soluble in DMSO, methanol, and DMF due to the carboxylic acid and methoxy groups.
  • Nonpolar Solvents : Limited solubility in hexane or chloroform.
  • Experimental Note : For biological assays, dissolve in DMSO (stock solution) and dilute with aqueous buffers, ensuring final DMSO concentration ≤1% to avoid cytotoxicity .

Advanced Research Questions

How can synthetic yields be optimized for large-scale preparation?

Methodological Answer:

  • Reaction Optimization :
    • Use microwave-assisted synthesis to reduce reaction time and improve yield .
    • Replace traditional bases (e.g., K₂CO₃) with phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance alkylation efficiency .
  • Purification : Replace HPLC with silica gel chromatography (ethyl acetate/petroleum ether gradient) for cost-effective scaling, achieving yields comparable to small-scale HPLC (e.g., ~55–60%) .

Case Study : A 57% yield was reported for 2-fluoro-4-hydroxybenzoic acid using BBr₃-mediated demethylation, highlighting the impact of reaction conditions on efficiency .

What strategies address regioselectivity challenges during functionalization?

Methodological Answer:

  • Protecting Groups : Temporarily protect the carboxylic acid (e.g., as a methyl ester) to direct alkylation to the phenolic hydroxyl group .
  • Directed Ortho-Metalation : Use lithium bases (e.g., LDA) to deprotonate specific positions, enabling selective substitution .
  • Computational Modeling : Employ density functional theory (DFT) to predict reactive sites based on electron density maps .

Example : Fluorine’s electron-withdrawing effect in the 2-fluorobenzyl group directs electrophilic attacks to the para position of the methoxy group .

How do structural modifications influence biological activity in related compounds?

Methodological Answer:

  • Fluorine Position : Moving fluorine from the 2- to 3-position on the benzyl group alters metabolic stability and target binding, as seen in fluorinated benzoic acid derivatives used in Alzheimer’s research .
  • Methoxy Group : Replacing methoxy with ethoxy decreases polarity, enhancing blood-brain barrier penetration in neuroactive compounds .

Validation : SAR studies on triazole-condensed benzoic acid derivatives demonstrate that substituent electronegativity correlates with antimicrobial potency .

How should researchers resolve contradictions in reported synthetic yields?

Methodological Answer:

  • Root-Cause Analysis :
    • Reagent Purity : Ensure benzyl halides are anhydrous; moisture leads to hydrolysis and reduced yields .
    • Temperature Control : Exothermic reactions (e.g., BBr₃ demethylation) require slow addition at −78°C to avoid side products .
  • Reproducibility : Cross-validate methods using alternative purification (e.g., recrystallization vs. chromatography) and analytical techniques (e.g., LC-MS vs. NMR) .

Case Study : A 59% yield discrepancy for 2-fluoro-4-methoxybenzoic acid was attributed to variations in BBr₃ stoichiometry (1.2 vs. 2.0 equivalents) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.